Methyl octadec-6-en-10-ynoate
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Overview
Description
Methyl octadec-6-en-10-ynoate is an organic compound with the molecular formula C19H32O2. It is a methyl ester derivative of an acetylenic fatty acid, characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-6-en-10-ynoate can be synthesized through several methods. One common approach involves the reaction of an acetylenic derivative with mercuric acetate in methanol to form mercury adducts, followed by treatment with acid to remove the mercury groups . Another method involves the hydroxylation of acetylenic fatty esters using selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of biocatalysts and other catalytic methods may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-6-en-10-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogenation reactions can be employed to reduce the triple bond to a double bond or a single bond, depending on the reaction conditions.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its reactivity and properties.
Major Products Formed
Oxidation: Products include methyl 8-oxo-octadec-11(E)Z-en-9-ynoate and methyl 8-hydroxy-octadec-11E-en-9-ynoate.
Reduction: Hydrogenation can yield methyl octadec-6-en-10-ene or methyl octadecane, depending on the extent of reduction.
Scientific Research Applications
Methyl octadec-6-en-10-ynoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of acetylenic fatty acids and their derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl octadec-6-en-10-ynoate involves its reactivity with various reagents, leading to the formation of different products. For example, in oxidation reactions, selenium dioxide facilitates the formation of allylic hydroxy derivatives through the intermediate formation of allylseleninic acid . The presence of both double and triple bonds in the molecule allows for a range of chemical transformations, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl octadec-9-ynoate: Another acetylenic fatty acid methyl ester with similar reactivity but differing in the position of the triple bond.
Methyl octadec-6,9-dien-12-ynoate: Contains both double and triple bonds but with different positions, leading to distinct chemical properties.
Uniqueness
Methyl octadec-6-en-10-ynoate is unique due to the specific positioning of its double and triple bonds, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62203-95-6 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-6-en-10-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-8,11-12,15-18H2,1-2H3 |
InChI Key |
PFFMVOZALITPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CCCC=CCCCCC(=O)OC |
Origin of Product |
United States |
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